molecular formula C6H2BrFINO2 B1381758 1-Bromo-4-fluoro-5-iodo-2-nitrobenzene CAS No. 1805108-45-5

1-Bromo-4-fluoro-5-iodo-2-nitrobenzene

Cat. No.: B1381758
CAS No.: 1805108-45-5
M. Wt: 345.89 g/mol
InChI Key: DHLWQXGCFNCLQB-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-5-iodo-2-nitrobenzene is an organic compound with the molecular formula C6H2BrFINO2 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, iodine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-fluoro-5-iodo-2-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:

    Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Halogenation: Sequential introduction of bromine, fluorine, and iodine atoms through electrophilic aromatic substitution reactions. Each halogenation step requires specific conditions and reagents, such as bromine in the presence of a catalyst like iron(III) bromide, fluorine using a fluorinating agent, and iodine with iodine monochloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-fluoro-5-iodo-2-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be replaced by other functional groups through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of multiple halogens.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide).

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the halogens.

    Reduction: Formation of 1-bromo-4-fluoro-5-iodo-2-aminobenzene.

    Oxidation: Formation of various oxidized products depending on the reaction conditions.

Scientific Research Applications

1-Bromo-4-fluoro-5-iodo-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals. The presence of multiple halogens can enhance the biological activity of derived compounds.

    Medicine: Research into its potential as a precursor for drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-5-iodo-2-nitrobenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electron-deficient aromatic system, facilitating the attack of nucleophiles. The presence of electron-withdrawing groups (nitro, halogens) stabilizes the intermediate carbocation, making the substitution reactions more favorable.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-nitrobenzene
  • 1-Fluoro-4-nitrobenzene
  • 1-Iodo-4-nitrobenzene
  • 1-Bromo-2-nitrobenzene

Uniqueness

1-Bromo-4-fluoro-5-iodo-2-nitrobenzene is unique due to the presence of three different halogens and a nitro group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Properties

IUPAC Name

1-bromo-4-fluoro-5-iodo-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFINO2/c7-3-1-5(9)4(8)2-6(3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLWQXGCFNCLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)I)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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